N-Allyl-N-(2-(methylthio)benzyl)piperidin-4-yl)-2-chlorobenzamide is a non-peptide antagonist of the chemokine receptor CCR5. [] Chemokine receptors like CCR5 are involved in inflammatory responses and play a critical role in HIV-1 infection. [, ] Compounds that block CCR5 are therefore of interest for their potential to prevent HIV-1 entry into cells. [, ]
Intermediate Synthesis: 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of elimination, reduction, and bromination reactions. [, ]
Amide Formation: N-Allyl-2-chloro-N-(piperidin-4-yl)benzamide is prepared from 1-benzylpiperidin-4-one. []
Coupling Reaction: The final step involves the reaction of the two intermediates synthesized above. [, ] This coupling reaction results in the formation of the target compound, N-Allyl-N-(2-(methylthio)benzyl)piperidin-4-yl)-2-chlorobenzamide.
N-Allyl-N-(2-(methylthio)benzyl)piperidin-4-yl)-2-chlorobenzamide acts as an antagonist of the CCR5 receptor. [] While the precise binding mechanism remains to be fully elucidated, studies indicate its activity is mediated through interaction with the receptor. [] This interaction prevents the binding of natural ligands, such as CCL2, thereby inhibiting downstream signaling pathways associated with CCR5 activation. []
N-Allyl-N-(2-(methylthio)benzyl)piperidin-4-yl)-2-chlorobenzamide exhibits promising CCR5 antagonistic activity. [] Its potency has been assessed in vitro using a GTPγS binding assay, which measures the ability of the compound to inhibit G-protein activation upon receptor binding. [] Results from these studies demonstrate that it binds to the CCR5 receptor with an IC50 value of (5.35 ± 0.3) nM, indicating a strong affinity for the target. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8